molecular formula C8H5ClN2O4 B12012684 5-Chloro-beta,2-dinitro-styrene CAS No. 73688-91-2

5-Chloro-beta,2-dinitro-styrene

Cat. No.: B12012684
CAS No.: 73688-91-2
M. Wt: 228.59 g/mol
InChI Key: QPOWCZYBXJVQFJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-beta,2-dinitro-styrene is an organic compound characterized by the presence of a chlorine atom and two nitro groups attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-beta,2-dinitro-styrene typically involves the nitration of 5-chlorostyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride, resulting in the formation of amines.

    Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, ammonia, primary or secondary amines.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

5-Chloro-beta,2-dinitro-styrene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized styrene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 5-Chloro-beta,2-dinitro-styrene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to the disruption of normal cellular functions. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    Beta-nitrostyrene: Shares the nitro group but lacks the chlorine atom, leading to different reactivity and applications.

    5-Chlorostyrene: Lacks the nitro groups, making it less reactive in certain chemical transformations.

    2,4-Dinitrostyrene: Contains two nitro groups but in different positions, affecting its chemical behavior and applications.

Uniqueness: 5-Chloro-beta,2-dinitro-styrene is unique due to the combination of a chlorine atom and two nitro groups, which confer distinct reactivity patterns and potential applications. Its specific substitution pattern allows for targeted chemical modifications and the exploration of unique biological activities.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds

Properties

CAS No.

73688-91-2

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

4-chloro-1-nitro-2-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H5ClN2O4/c9-7-1-2-8(11(14)15)6(5-7)3-4-10(12)13/h1-5H/b4-3+

InChI Key

QPOWCZYBXJVQFJ-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.